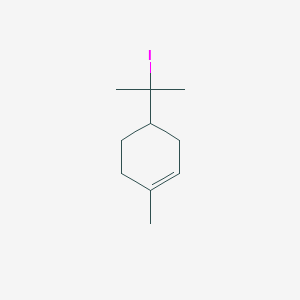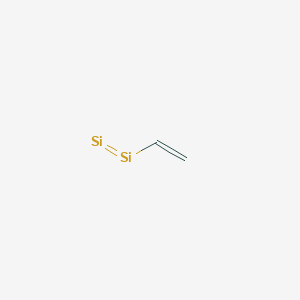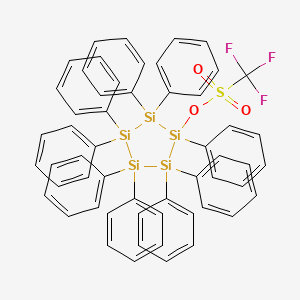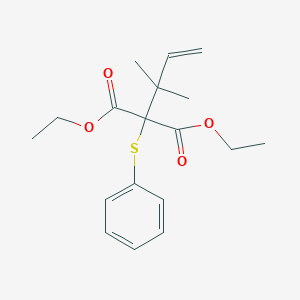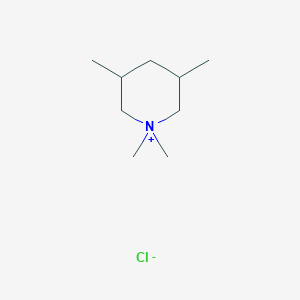
1,1,3,5-Tetramethylpiperidin-1-ium chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1,3,5-Tetramethylpiperidin-1-ium chloride is a chemical compound with the molecular formula C₉H₂₀ClN. It is a derivative of piperidine, a six-membered ring containing one nitrogen atom. This compound is known for its unique structural properties and has found applications in various scientific fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1,1,3,5-Tetramethylpiperidin-1-ium chloride can be synthesized through the alkylation of piperidine derivatives. One common method involves the reaction of 1,1,3,5-tetramethylpiperidine with hydrochloric acid, resulting in the formation of the chloride salt. The reaction is typically carried out under controlled temperature and pressure conditions to ensure high yield and purity.
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale batch reactors. The process includes the careful addition of reagents, continuous monitoring of reaction parameters, and subsequent purification steps such as crystallization or distillation to obtain the final product.
Analyse Des Réactions Chimiques
Types of Reactions: 1,1,3,5-Tetramethylpiperidin-1-ium chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The chloride ion can be substituted with other nucleophiles, resulting in the formation of different piperidinium salts.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or peracids are commonly used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed.
Substitution: Nucleophiles such as alkoxides, thiolates, or amines are used in substitution reactions, often under mild conditions to prevent decomposition.
Major Products Formed:
Oxidation: N-oxides of this compound.
Reduction: Corresponding amine derivatives.
Substitution: Various piperidinium salts depending on the nucleophile used.
Applications De Recherche Scientifique
1,1,3,5-Tetramethylpiperidin-1-ium chloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of piperidine derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and as a catalyst in certain industrial processes.
Mécanisme D'action
The mechanism of action of 1,1,3,5-tetramethylpiperidin-1-ium chloride involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor or activator, depending on the specific pathway involved. Its unique structure allows it to bind to active sites, altering the function of the target molecule and leading to various biochemical effects.
Comparaison Avec Des Composés Similaires
1,1,3,5-Tetramethylpiperidin-1-ium hydroxide: Similar in structure but with a hydroxide ion instead of chloride.
1,1,3,5-Tetramethylpiperidine: The parent compound without the ionic chloride component.
Uniqueness: 1,1,3,5-Tetramethylpiperidin-1-ium chloride stands out due to its specific ionic nature, which imparts unique solubility and reactivity characteristics. This makes it particularly useful in applications where ionic interactions are crucial.
Propriétés
Numéro CAS |
113277-69-3 |
|---|---|
Formule moléculaire |
C9H20ClN |
Poids moléculaire |
177.71 g/mol |
Nom IUPAC |
1,1,3,5-tetramethylpiperidin-1-ium;chloride |
InChI |
InChI=1S/C9H20N.ClH/c1-8-5-9(2)7-10(3,4)6-8;/h8-9H,5-7H2,1-4H3;1H/q+1;/p-1 |
Clé InChI |
KQPADNUXYSYMOO-UHFFFAOYSA-M |
SMILES canonique |
CC1CC(C[N+](C1)(C)C)C.[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


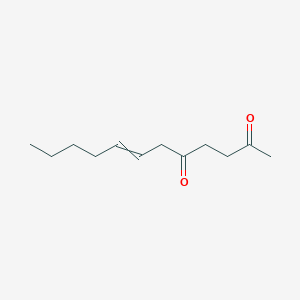

![[(5-Methoxy-2,3-diphenyl-1-benzofuran-6-yl)methylidene]propanedinitrile](/img/structure/B14292016.png)

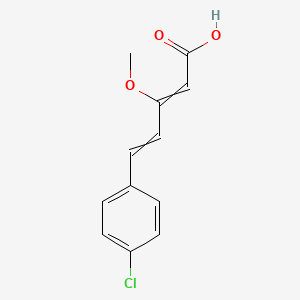
![(1E)-3-Phenyl-1-{2-[(E)-phenyldiazenyl]phenyl}triaz-1-ene](/img/structure/B14292027.png)
![Bis[4-(morpholin-4-yl)phenyl]methanone](/img/structure/B14292035.png)
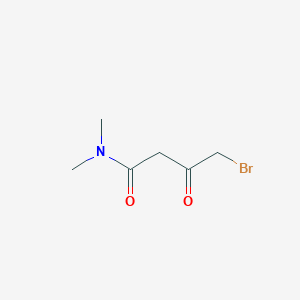
![N-(2-Cyanoethyl)-N-[3-(dimethylamino)propyl]dodecanamide](/img/structure/B14292046.png)
